molecular formula C13H17NO3 B3027274 Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate CAS No. 1262409-80-2

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate

Cat. No.: B3027274
CAS No.: 1262409-80-2
M. Wt: 235.28
InChI Key: NNPKZONNGQHEFW-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a hydroxyl group, and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is not clearly defined as it is primarily used for research and development purposes .

Safety and Hazards

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is intended for research and development use only. It is not advised for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate typically involves organic synthesis techniques. One common method includes the reaction of 3-hydroxy-3-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Benzyl 3-hydroxy-3-ethylpyrrolidine-1-carboxylate
  • Benzyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of the benzyl group and the hydroxyl group at the 3-position provides distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(16)7-8-14(10-13)12(15)17-9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPKZONNGQHEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743803
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262409-80-2
Record name Benzyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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